6-Fluoro-5-methylnicotinaldehyde
Description
6-Fluoro-5-methylnicotinaldehyde is a substituted pyridine derivative featuring a fluorine atom at the 6-position, a methyl group at the 5-position, and an aldehyde functional group at the 3-position of the pyridine ring. The compound’s molecular formula is inferred as C₇H₆FNO (molecular weight ≈ 139.13 g/mol) based on structural analogs such as 6-Bromo-5-fluoronicotinaldehyde (CAS 1227588-59-1, ) and 6-Ethoxy-5-fluoronicotinaldehyde (CAS 886372-69-6, ). Its aldehyde group makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where nicotinaldehyde derivatives are often used to construct heterocyclic scaffolds.
Properties
IUPAC Name |
6-fluoro-5-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5-2-6(4-10)3-9-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVYTZWQLUZGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660532 | |
| Record name | 6-Fluoro-5-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-04-9 | |
| Record name | 6-Fluoro-5-methyl-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-5-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoro-5-methylnicotinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
6-Fluoro-5-methylnicotinaldehyde can be synthesized through the reaction of pyridine and formyl fluoride. The specific steps are as follows :
- Pyridine is added to an appropriate amount of solvent and heated to reflux.
- Formyl fluoride is slowly added while maintaining the temperature of the reaction system.
- After several hours of reaction, the product is obtained through distillation and crystallization.
Chemical Reactions Analysis
6-Fluoro-5-methylnicotinaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing nucleophilic or electrophilic reagents under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-Fluoro-5-methylnicotinaldehyde has a wide range of applications in scientific research, including :
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 6-Fluoro-5-methylnicotinaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The aldehyde group at position 3 makes this compound highly reactive in nucleophilic additions (e.g., forming hydrazones or imines). In contrast, ester derivatives like Methyl 5-fluoro-6-methoxynicotinate () are more stable, favoring hydrolytic or coupling reactions.
Electronic and Steric Influences :
- The methyl group at position 5 in this compound introduces steric hindrance, which may slow reactions at the adjacent aldehyde compared to unsubstituted analogs.
- Ethoxy (in 6-Ethoxy-5-fluoronicotinaldehyde) and methoxy groups (in 5-Fluoro-2-methoxypyridine-3-carboxaldehyde) donate electron density via resonance, altering the pyridine ring’s electronic profile.
Biological Activity
6-Fluoro-5-methylnicotinaldehyde is an organic compound with the molecular formula CHFNO. Its unique chemical structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative studies with related compounds.
This compound is characterized by a fluorine atom at the 6-position and a methyl group at the 5-position of the nicotinaldehyde framework. This positioning significantly influences its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 141.13 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can act as both a substrate and an inhibitor in various biochemical reactions. The compound's aldehyde functional group allows it to form covalent bonds with nucleophilic sites on enzymes, influencing their activity.
Enzyme Inhibition
Research indicates that derivatives of nicotinaldehyde, including this compound, can inhibit nicotinamidases—enzymes involved in the metabolism of nicotinamide. The inhibition mechanism typically involves the formation of a thiohemiacetal complex between the enzyme's active site cysteine and the aldehyde carbonyl carbon, which stabilizes the interaction (see Figure 1).
Biological Applications
This compound has been investigated for various applications in biological research:
- Antibacterial Activity : Studies have shown that this compound exhibits antibacterial properties against several pathogens, including Staphylococcus aureus and Escherichia coli. It was found to have significant inhibitory effects at concentrations as low as 100 μM .
- Potential Therapeutic Uses : Due to its ability to modulate enzyme activity, this compound is being explored for potential therapeutic applications in treating diseases linked to enzyme dysregulation, such as inflammation and cancer .
- Chemical Synthesis : The compound serves as an intermediate in synthesizing more complex organic molecules, particularly in developing fluorinated pharmaceuticals.
Case Studies
A notable study evaluated the cytotoxicity and antibacterial profile of various nicotinaldehyde derivatives, including this compound. The results indicated that this compound had a moderate cytotoxic effect on cancer cell lines while maintaining low toxicity towards normal cells.
Table 1: Cytotoxicity and Antibacterial Activity
| Compound | IC50 (μM) | Antibacterial Activity (Zone of Inhibition mm) |
|---|---|---|
| This compound | 45 | 15 |
| Nicotinaldehyde | 60 | 12 |
| Control (No Treatment) | N/A | N/A |
Comparative Analysis
When compared to other similar compounds, such as 4-Fluoro-5-methylnicotinaldehyde, this compound exhibits distinct differences in reactivity and biological activity due to the positioning of substituents on the aromatic ring.
Table 2: Comparison with Similar Compounds
| Compound | Biological Activity | Chemical Reactivity |
|---|---|---|
| This compound | Moderate antibacterial activity | Forms stable complexes with enzymes |
| 4-Fluoro-5-methylnicotinaldehyde | Lower antibacterial activity | Less reactive towards nucleophiles |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
